Cas no 941905-81-3 (2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

2-Methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzamide moiety. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential biological activity due to the presence of the methoxy and amide functionalities, which may enhance binding affinity in target interactions. Its stability under standard conditions and solubility in common organic solvents facilitate its use in synthetic applications. The 2-methylpropyl group may contribute to improved lipophilicity, influencing pharmacokinetic properties. This compound is primarily utilized in exploratory studies for drug discovery and mechanistic investigations.
2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide structure
941905-81-3 structure
Product Name:2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
CAS No:941905-81-3
MF:C21H24N2O3
MW:352.426865577698
CID:6336375
PubChem ID:16927126
Update Time:2025-06-14

2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
    • AKOS024645129
    • 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
    • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
    • 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
    • 941905-81-3
    • F2384-0442
    • Inchi: 1S/C21H24N2O3/c1-14(2)13-23-18-10-9-16(12-15(18)8-11-20(23)24)22-21(25)17-6-4-5-7-19(17)26-3/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25)
    • InChI Key: NLAAIGMXMLJGRM-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C=CC=2N1CC(C)C)NC(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 352.17869263g/mol
  • Monoisotopic Mass: 352.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 58.6Ų

2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Pricemore >>

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Additional information on 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

Exploring the Potential of 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 941905-81-3): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, the compound 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 941905-81-3) has garnered significant attention due to its unique structural properties and potential applications. This article delves into the molecular characteristics, synthesis pathways, and emerging trends surrounding this compound, while addressing common queries and industry-relevant topics.

The tetrahydroquinolin core of this molecule is a key feature, often associated with bioactive properties in medicinal chemistry. Researchers have explored its derivatives for their potential in modulating biological targets, making CAS No. 941905-81-3 a subject of interest in drug discovery. Its benzamide moiety further enhances its versatility, enabling interactions with enzymes and receptors.

Recent advancements in AI-driven drug design have highlighted the importance of compounds like 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide. Machine learning models predict its pharmacokinetic properties, such as solubility and bioavailability, which are critical for optimizing therapeutic candidates. This aligns with the growing demand for computational chemistry tools in accelerating R&D processes.

Synthesis of this compound typically involves multi-step organic reactions, including amidation and cyclization strategies. Innovations in green chemistry have also influenced its production, with researchers focusing on reducing waste and improving yield. Such efforts resonate with the global push toward sustainable pharmaceutical manufacturing.

From a commercial perspective, CAS No. 941905-81-3 is often sought after by suppliers specializing in high-purity intermediates. Its applications span preclinical studies and material science, where its stability and reactivity are valued. Discussions in online forums frequently revolve around its structure-activity relationships (SAR), a testament to its relevance in academic and industrial settings.

In conclusion, 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide represents a compelling case study in modern chemistry. Its intersection with drug development, computational modeling, and sustainability underscores its multifaceted appeal. As research progresses, this compound may unlock new possibilities in science and technology.

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